2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Description
2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
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Scientific Research Applications
Thymidylate Synthase Inhibition
A study by Gangjee, Qiu, and Kisliuk (2004) outlines the design and synthesis of nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential thymidylate synthase (TS) inhibitors, targeting them as antitumor agents. Although most compounds did not inhibit human recombinant TS, one classical analog showed inhibitory activity, underscoring the therapeutic potential of these compounds in cancer treatment Gangjee, Qiu, & Kisliuk, 2004.
Anticancer Activity
Horishny, Arshad, and Matiychuk (2021) synthesized 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which were evaluated for their anticancer activity. The most potent and selective cytotoxic effects were observed against leukemia cell lines, highlighting the potential of these compounds in leukemia therapy Horishny, Arshad, & Matiychuk, 2021.
Microwave-Assisted Synthesis
Prasad, Raziya, and Kishore (2007) utilized microwave irradiation to synthesize novel thiadiazolothienopyrimidines, starting from a precursor similar in structure to the compound . This method represents an efficient synthesis approach, potentially applicable to a wide range of thieno[2,3-d]pyrimidine derivatives, including the compound of interest Prasad, Raziya, & Kishore, 2007.
Synthesis and Biological Activity
The synthesis and investigation of new functionalized cyclohepta[4,5]-thieno[2,3-d][1,2,4] triazolo[4,3-a]pyrimidin-5-ones by Shawali, Ali, Ali, and Osman (2006) reveal the potential of these compounds in generating biologically active molecules. Such studies contribute to the understanding of the structural requirements for biological activity in thieno[2,3-d]pyrimidine derivatives Shawali, Ali, Ali, & Osman, 2006.
Heteroaromatic Decarboxylative Claisen Rearrangement
Craig, King, Kley, and Mountford (2005) explored decarboxylative Claisen rearrangement reactions involving furan-2-ylmethyl substrates, providing insights into the synthesis of heteroaromatic compounds. This research contributes to the development of novel synthetic routes, potentially applicable to the synthesis of complex thieno[2,3-d]pyrimidine derivatives Craig, King, Kley, & Mountford, 2005.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(3-oxo-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-2-10-24-20(26)18-15-8-4-3-5-9-16(15)29-19(18)23-21(24)28-13-17(25)22-12-14-7-6-11-27-14/h2,6-7,11H,1,3-5,8-10,12-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZNZBXLCBLLLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3=CC=CO3)SC4=C2CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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